5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a heterocyclic compound that belongs to the class of triazolo-naphthyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the triazolo ring fused to a naphthyridine core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in good yields .
Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of 1,2,4-triazolo[1,5-a]pyridines, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency, reduced reaction times, and eco-friendly nature. Additionally, the scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused-ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, trimethylsilyl azide, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolo-naphthyridines, fused-ring systems, and various oxidation and reduction derivatives.
Scientific Research Applications
5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with applications in anticancer, antimicrobial, and anti-inflammatory therapies.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure and exhibit comparable chemical reactivity.
1,8-Naphthyridines: These compounds have a naphthyridine core and are studied for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C9H5BrN4 |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
5-bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
InChI |
InChI=1S/C9H5BrN4/c10-7-4-8-13-12-5-14(8)9-6(7)2-1-3-11-9/h1-5H |
InChI Key |
JGVSVLACPOWEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NN=C3C=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.